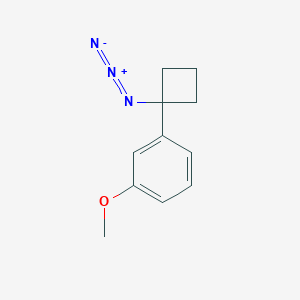

1-(1-Azidocyclobutyl)-3-methoxybenzene

Descripción

1-(1-Azidocyclobutyl)-3-methoxybenzene is a cyclobutane-containing aromatic compound featuring an azide (-N₃) group directly attached to the cyclobutyl ring and a methoxy (-OCH₃) substituent at the para position of the benzene ring. This structure combines the strain inherent to the cyclobutane ring with the high-energy azide functional group, making it a molecule of interest in click chemistry, photochemistry, and materials science. Its synthesis typically involves nucleophilic substitution reactions, such as azide displacement of halides or sulfonates on cyclobutane precursors, followed by purification via column chromatography .

Propiedades

IUPAC Name |

1-(1-azidocyclobutyl)-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-10-5-2-4-9(8-10)11(13-14-12)6-3-7-11/h2,4-5,8H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKZYDBGLVEFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCC2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Azidocyclobutyl)-3-methoxybenzene typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Introduction of the Azide Group: The azide group can be introduced via nucleophilic substitution of a halogenated cyclobutyl compound with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF).

Attachment of the Methoxybenzene Moiety: The final step involves the coupling of the azidocyclobutyl intermediate with a methoxybenzene derivative, typically through a palladium-catalyzed cross-coupling reaction like the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of 1-(1-Azidocyclobutyl)-3-methoxybenzene would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial for efficient large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

1-(1-Azidocyclobutyl)-3-methoxybenzene can undergo various chemical reactions, including:

Oxidation: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.

Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition with alkynes (Huisgen cycloaddition).

Common Reagents and Conditions

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl) can be used.

Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a palladium catalyst.

Substitution: Copper(I) catalysts (CuAAC) are commonly used for azide-alkyne cycloaddition reactions.

Major Products

Oxidation: Formation of nitrenes, which can further react to form imines or amines.

Reduction: Formation of the corresponding amine.

Substitution: Formation of 1,2,3-triazoles.

Aplicaciones Científicas De Investigación

1-(1-Azidocyclobutyl)-3-methoxybenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals and bioactive compounds.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive azide group.

Mecanismo De Acción

The mechanism of action of 1-(1-Azidocyclobutyl)-3-methoxybenzene primarily involves the reactivity of the azide group. Upon activation (e.g., by heat or light), the azide group can release nitrogen gas (N2) and form a highly reactive nitrene intermediate. This nitrene can insert into C-H or N-H bonds, leading to the formation of new chemical bonds and functional groups. The methoxybenzene moiety can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1-(1-Azidocyclobutyl)-3-methoxybenzene and structurally related azido-aromatic compounds:

Structural and Reactivity Analysis

- Cyclobutane vs. Linear Chains : The cyclobutyl group introduces significant ring strain, increasing reactivity compared to linear analogs (e.g., 1-(2-azidoethyl)-3-methoxybenzene). This strain may accelerate azide-derived reactions, such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Azide Position : The direct attachment of the azide to the cyclobutane (vs. methyl or ethyl spacers) alters electronic properties. For example, 1H NMR of 1-(azidomethyl)-3-methoxybenzene shows a singlet for the -CH₂N₃ group at δ 4.30 , whereas cyclobutyl protons would exhibit complex splitting due to ring strain and coupling .

- Functional Group Synergy : The methoxy group stabilizes the aromatic ring via electron donation, contrasting with electron-withdrawing groups (e.g., sulfonyl in ), which polarize the molecule and affect solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.